N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921507-43-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.
The molecular formula of the compound is C22H18N4O4 with a molecular weight of 402.4 g/mol. The structure includes a pyrazolo-pyridine core fused with a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C22H18N4O4 |
Molecular Weight | 402.4 g/mol |
CAS Number | 921507-43-9 |
Anti-Cancer Activity
Recent studies have indicated that derivatives of pyrazolo-pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that the synthesized derivatives showed substantial cytotoxicity against solid tumor cell lines. The compound was evaluated against c-Met kinase, showing higher activity compared to standard reference drugs like foretinib .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. The release of pro-inflammatory cytokines such as IL-6 and TNF-α was also noted to be influenced by these compounds .
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound were assessed through its effects on cytokine release:
- Cytokine Inhibition : The compound exhibited an ability to reduce the levels of IL-6 and TNF-α in vitro, suggesting a potential role in managing inflammatory responses associated with various diseases .
- Comparative Analysis : When compared to other known anti-inflammatory agents, this compound showed comparable efficacy in reducing inflammation markers in cell cultures .
Antimicrobial Activity
The antimicrobial activity of this compound was also evaluated:
- Bacterial Strains Tested : The compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated moderate antibacterial activity .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
A series of case studies have been conducted to assess the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro studies using breast cancer (MCF7) and lung cancer (A549) cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as an anti-cancer agent .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential utility in treating inflammatory conditions .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-25-11-16(21(27)23-10-14-7-8-18-19(9-14)30-13-29-18)20-17(12-25)22(28)26(24-20)15-5-3-2-4-6-15/h2-9,11-12H,10,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVTXOQVNMPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.